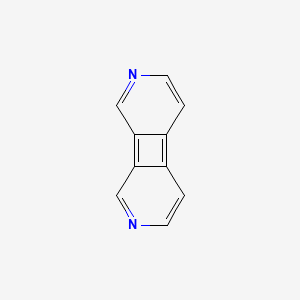

2,7-Diazabiphenylene

Description

Significance of Biphenylene (B1199973) Scaffolds in Organic Chemistry

Biphenylene is a polycyclic hydrocarbon featuring a strained central four-membered ring fused to two benzene (B151609) rings. This structural motif imparts unique electronic and reactive properties, making it a subject of significant interest in organic chemistry. The antiaromatic character of the central ring, combined with the aromaticity of the flanking benzene rings, creates a molecule with distinct characteristics compared to other aromatic hydrocarbons. The strain within the four-membered ring makes its C-C bonds susceptible to cleavage by various organometallic species, positioning biphenylene as a valuable precursor in the synthesis of more complex aromatic networks.

Overview of Research Trajectories for 2,7-Diazabiphenylene

The primary research trajectory for this compound has been its synthesis and initial spectroscopic characterization. The most notable synthetic route established is the thermal extrusion of nitrogen from a suitable precursor, 2,7,9,10-tetra-azaphenanthrene. Following its synthesis, research has focused on understanding its electronic structure through spectroscopic methods. While the broader class of aza-biphenylenes has been investigated for potential applications in materials science and as ligands in catalysis, specific research into the reactivity and application of this compound remains limited in the available scientific literature.

The synthesis of this compound is achieved through a multi-step process starting from 4-chloro-3-nitropyridine (B21940). This precursor is converted to 3,3'-dinitro-4,4'-bipyridyl, which is then reduced to form 2,7,9,10-tetra-azaphenanthrene. The final step involves the vacuum pyrolysis of this intermediate, leading to the extrusion of nitrogen and the formation of this compound. researchgate.netmdpi.com

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | 4-chloro-3-nitropyridine | Copper, Dimethylformamide, 100°C | 3,3'-dinitro-4,4'-bipyridyl |

| 2 | 3,3'-dinitro-4,4'-bipyridyl | Aqueous Sodium Sulphide, 20°C | 2,7,9,10-tetra-azaphenanthrene |

| 3 | 2,7,9,10-tetra-azaphenanthrene | Vacuum Pyrolysis | This compound |

Contextualization within Polycyclic Azaaromatic Frameworks

This compound is a member of the broad class of polycyclic azaaromatic hydrocarbons (PAAHs), which are characterized by the fusion of multiple aromatic rings, at least one of which contains a nitrogen atom. These compounds are of interest due to their diverse electronic properties and their presence in various natural and synthetic materials. The electronic spectra of diazabiphenylenes, including the 2,7-isomer, have been studied to understand the influence of the nitrogen atoms on the electronic transitions of the biphenylene core. These studies, combining absorption, linear dichroism, and magnetic circular dichroism spectroscopy with computational methods, provide insights into the polarization of electronic transitions and the vibronic coupling between excited states.

The electronic properties of this compound have been investigated using various spectroscopic techniques. The following table summarizes key data from its electronic and photoelectron spectra.

| Spectroscopic Data | Value | Reference |

| First Absorption Band | (23.0–36.0)× 10³ cm⁻¹ | researchgate.net |

| Second Absorption Band | (36.0–50.0)× 10³ cm⁻¹ | researchgate.net |

| Ionization Transition (Lone-pair) | ca. 9.7 eV | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,11-diazatricyclo[6.4.0.02,7]dodeca-1,3,5,7,9,11-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-3-11-5-9-7(1)8-2-4-12-6-10(8)9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEAJJVPPADKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C3C=NC=CC3=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185721 | |

| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31857-42-8 | |

| Record name | Cyclobuta[1,2-c:4,3-c′]dipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31857-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Diazabiphenylene and Its Precursors

Classical Approaches to 2,7-Diazabiphenylene Synthesis

The classical synthesis of this compound is a multi-step process that culminates in a thermal extrusion reaction. The key intermediate in this pathway is 2,7,9,10-tetra-azaphenanthrene, which is synthesized from more readily available starting materials.

Thermal Extrusion of Nitrogen from 2,7,9,10-Tetra-azaphenanthrene

The final step in the classical synthesis of this compound involves the vacuum pyrolysis of 2,7,9,10-tetra-azaphenanthrene. rsc.org This reaction proceeds through the thermal extrusion of a molecule of nitrogen, leading to the formation of the strained four-membered ring of the diazabiphenylene system. rsc.org The process requires high temperatures to overcome the activation energy for the elimination of the stable dinitrogen molecule and subsequent ring closure. The yield for this transformation is typically low, reflecting the challenging nature of forming the highly strained biphenylene (B1199973) core. rsc.org

Table 1: Thermal Extrusion for this compound Synthesis

| Precursor | Reaction Conditions | Product | Yield (%) | Reference(s) |

|---|

Precursor Synthesis via Reduction of 3,3'-Dinitro-4,4'-bipyridyl

The direct precursor for the thermal extrusion reaction, 2,7,9,10-tetra-azaphenanthrene, is synthesized from 3,3'-dinitro-4,4'-bipyridyl. rsc.org The synthesis of the dinitro-bipyridyl itself begins with 4-chloro-3-nitropyridine (B21940), which undergoes a coupling reaction in the presence of copper in dimethylformamide at 100°C to form 3,3'-dinitro-4,4'-bipyridyl. rsc.org This compound is an important intermediate in various synthetic pathways. nih.gov

The subsequent step involves the reduction of 3,3'-dinitro-4,4'-bipyridyl. rsc.org This transformation is typically achieved using a reducing agent such as aqueous sodium sulphide at room temperature. rsc.org The reduction leads to a mixture of products, with the major component being the desired 2,7,9,10-tetra-azaphenanthrene. rsc.org

Table 2: Synthesis of 2,7,9,10-Tetra-azaphenanthrene

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference(s) |

|---|---|---|---|

| 4-Chloro-3-nitropyridine | Copper, Dimethylformamide, 100°C | 3,3'-Dinitro-4,4'-bipyridyl | rsc.org, |

Diazotization Reactions in Pyrido[3,4-c]pyridazine (B3354903) Formation

Diazotization reactions are a cornerstone in the synthesis of various nitrogen-containing heterocycles, including pyridazines and their fused derivatives. The formation of the pyrido[3,4-c]pyridazine ring system, which is structurally related to the precursors of this compound, can be achieved through such methods. mdpi.comresearchgate.net One of the earliest approaches is the Widman-Stoermer synthesis, which involves a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines. mdpi.comresearchgate.net

In a typical sequence, an aminopyridine derivative is treated with a diazotizing agent, such as nitrous acid, to form a diazonium salt. This intermediate then undergoes an intramolecular cyclization to form the pyridazine (B1198779) ring, resulting in the pyrido[3,4-c]pyridazine scaffold. mdpi.com This methodology has been applied to the synthesis of various substituted pyrido[3,4-c]pyridazines and their polycyclic derivatives. mdpi.comresearchgate.net For instance, 3-aminopyrazolo[3,4-d]pyridazine can be diazotized and coupled with active methylene (B1212753) compounds to generate more complex tricyclic systems. nih.gov

Advanced Synthetic Strategies for Related Polycyclic Heterocycles

Modern organic synthesis has introduced a range of advanced methodologies for the construction of complex polycyclic heterocyclic systems. These strategies offer greater efficiency, control, and access to a wider variety of molecular architectures compared to classical methods.

Reductive Cyclization Approaches

Reductive cyclization represents a powerful strategy for the synthesis of aza-polycyclic aromatic compounds. nih.gov This approach often involves the reduction of functional groups, such as carbonyls or imides, within a precursor molecule to facilitate a subsequent cyclization and aromatization sequence. For example, the synthesis of 2,7-diazapyrene (B1250610), another aza-aromatic compound, can be achieved from 1,4,5,8-naphthalenetetracarboxylic diimide. researchgate.net The diimide is first reduced using reagents like borane (B79455) or a combination of lithium aluminum hydride and aluminum chloride. nih.gov The resulting saturated or partially saturated heterocyclic intermediate is then aromatized, often through oxidation, to yield the final polycyclic aromatic system. researchgate.net

Superelectrophilic cyclizations, which involve the generation of highly reactive dicationic intermediates in superacidic media, also provide a modern route to various aza-polycyclic aromatic compounds. figshare.comacs.org

Diels-Alder Cycloaddition Reactions in Pyridazine Synthesis

The Diels-Alder reaction, particularly the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, is a highly effective and versatile method for constructing the pyridazine ring. organic-chemistry.orgacs.orgacs.orgrsc.org This cycloaddition strategy involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, with an electron-rich dienophile. organic-chemistry.orgrsc.org The reaction typically proceeds with high regioselectivity and under mild conditions, offering access to a diverse range of substituted pyridazines. organic-chemistry.orgacs.org

Various dienophiles can be employed in these reactions, including alkynes, enamines, and silyl (B83357) enol ethers, leading to correspondingly functionalized pyridazine products. organic-chemistry.orgorganic-chemistry.org The initial cycloadduct often undergoes a retro-Diels-Alder reaction to eliminate a stable molecule, such as dinitrogen, to yield the aromatic pyridazine ring. rsc.org This methodology provides a powerful tool for the synthesis of the pyridazine core, which is a key structural motif in many polycyclic heterocycles. organic-chemistry.orgacs.org

Table 3: Examples of Aza-Diels-Alder Reactions in Pyridazine Synthesis

| Diene | Dienophile | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 1,2,3-Triazines | 1-Propynylamines | Neutral, Heat | 6-Aryl-pyridazin-3-amines | organic-chemistry.org, acs.org, acs.org |

| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis Acid-mediated | Functionalized Pyridazines | organic-chemistry.org |

Cyclization of Acyl-Substituted Pyridines

The cyclization of acyl-substituted pyridines represents a potential, albeit less documented, pathway toward the formation of diazabiphenylenes. This strategy would conceptually involve the intramolecular coupling of two pyridine (B92270) rings, driven by the reactivity of suitably positioned acyl groups. While specific examples leading directly to this compound are not prevalent in the literature, the general principles of this approach are well-established in heterocyclic chemistry.

Table 1: Potential Acyl-Substituted Pyridine Cyclization Strategies

| Cyclization Approach | Reagent/Condition | Potential Intermediate |

| Reductive Coupling | Low-valent titanium (e.g., McMurry reaction) | Pinacol-type intermediate |

| Photochemical Cyclization | UV irradiation | Excited state species |

| Base- or Acid-Catalyzed Condensation | Strong base or acid | Enolate or activated carbonyl species |

It is important to note that the high strain of the cyclobutadiene-like core of diazabiphenylene would be a significant thermodynamic barrier to overcome in such cyclization reactions.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of diazabiphenylenes is the control of regioselectivity. The formation of the 2,7-isomer must compete with the potential formation of other isomers, such as the 2,6-diazabiphenylene. The distribution of isomers is often dictated by the electronic and steric properties of the precursors and the reaction mechanism.

Early attempts to synthesize diazabiphenylenes through the dimerization of pyridynes, for instance, often resulted in mixtures of isomers. The head-to-tail dimerization of polarized benzynes is a known phenomenon, and by analogy, the dimerization of 3,4-pyridyne might be expected to yield 2,6-diazabiphenylene.

A successful and regioselective synthesis of this compound has been achieved through a multi-step process starting from 4-chloro-3-nitropyridine. The key steps involve:

Ullmann-type coupling: 4-chloro-3-nitropyridine is treated with copper in dimethylformamide to produce 3,3'-dinitro-4,4'-bipyridyl. This symmetrical precursor is crucial for ensuring the eventual 2,7-disposition of the nitrogen atoms.

Reductive cyclization: The dinitrobipyridyl is then reduced, leading to the formation of 2,7,9,10-tetra-azaphenanthrene.

Thermal extrusion of nitrogen: Finally, vacuum pyrolysis of the tetra-azaphenanthrene results in the extrusion of a nitrogen molecule to yield this compound. Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.mdpi.com

This strategic approach, by starting with a precursor of the correct symmetry, effectively bypasses the issue of isomer formation that can plague other synthetic routes.

Table 2: Comparison of Diazabiphenylene Isomer Synthesis

| Isomer | Synthetic Approach | Regioselectivity |

| This compound | Thermal extrusion from 2,7,9,10-tetra-azaphenanthrene | High |

| 2,6-Diazabiphenylene | Dimerization of 3,4-pyridyne | Often yields mixtures |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several aspects can be considered to align with these principles.

The traditional Ullmann coupling used to prepare the 3,3'-dinitro-4,4'-bipyridyl precursor often requires high temperatures and stoichiometric amounts of copper, which can lead to waste generation. Modern advancements in coupling reactions offer greener alternatives. For instance, the use of catalytic amounts of palladium or other transition metals in Suzuki or Stille couplings could reduce the metal waste and allow for milder reaction conditions. mdpi.comresearchgate.net Furthermore, solvent-free Ullmann couplings, utilizing techniques like ball milling, have been shown to be highly efficient and eliminate the need for high-boiling, potentially toxic solvents. scholarsjournal.netresearchgate.netnih.gov

The thermal extrusion step, while effective, is an energy-intensive process. Exploring photochemical methods for nitrogen extrusion could offer a more energy-efficient alternative. Additionally, the development of catalytic methods to facilitate this transformation at lower temperatures would be a significant advancement in the sustainable synthesis of this compound.

Table 3: Green Chemistry Improvements for this compound Synthesis

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

| Bipyridyl Precursor Synthesis | Ullmann coupling (stoichiometric copper, high temperature) | Catalytic cross-coupling (e.g., Suzuki), solvent-free ball milling | Atom economy, reduced waste, energy efficiency |

| Nitrogen Extrusion | High-temperature vacuum pyrolysis | Photochemical extrusion, catalytic extrusion | Energy efficiency |

| Overall Process | Multiple steps with workups | One-pot or tandem reactions | Waste prevention |

By incorporating these green chemistry considerations, the synthesis of the chemically intriguing this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 2,7 Diazabiphenylene

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energy of electrons emitted upon interaction with photons. For 2,7-Diazabiphenylene, He(I) PES has been employed to analyze its valence electronic states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining molecular structure, connectivity, and dynamics. Its application to this compound has provided detailed information regarding its atomic environments and structural integrity.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a powerful technique for probing the electronic transitions within molecules, providing information about the energy levels of electrons and the nature of chemical bonds. For this compound, this method, along with complementary polarization techniques, has been instrumental in elucidating its electronic structure.

Analysis of Electronic Transitions and Absorption Bands

The electronic spectrum of this compound has been investigated, revealing distinct absorption bands that correspond to electronic transitions from the ground state to excited states rsc.orgrsc.org. These transitions are typically characterized by the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other available antibonding orbitals shu.ac.ukmsu.eduresearchgate.net. For aromatic systems like this compound, these transitions often involve π-electrons within the conjugated system, leading to π→π* transitions, which are generally strong and occur at longer wavelengths shu.ac.ukmsu.eduresearchgate.netuzh.ch. The presence of nitrogen heteroatoms can also influence these transitions, potentially introducing n→π* transitions if lone pairs on nitrogen are involved, though π→π* transitions are typically dominant in such conjugated systems shu.ac.ukuzh.ch.

Studies have identified two primary absorption regions for this compound:

First Absorption Band: Observed in the range of 23.0–36.0 × 10³ cm⁻¹ rsc.org.

Second Absorption Band: Located at higher energies, from 36.0–50.0 × 10³ cm⁻¹ rsc.org.

These bands have been assigned using theoretical calculations, such as the CNDO/S CI method, in conjunction with experimental spectroscopic data rsc.orgrsc.org. The analysis suggests that the second absorption band, in particular, may be composed of multiple electronic transitions, potentially polarized along different molecular axes rsc.org.

Table 3.3.1: UV-Vis Absorption Bands of this compound

| Absorption Band | Energy Range (cm⁻¹) | Wavelength Range (nm) |

| First | 23,000 – 36,000 | 278 – 435 |

| Second | 36,000 – 50,000 | 200 – 278 |

Note: Wavelengths are approximate conversions from wavenumbers.

Linear Dichroism (LD) Spectroscopy

Linear Dichroism (LD) spectroscopy provides crucial information about the orientation of chromophores within a molecule by measuring the difference in absorbance between light polarized parallel and perpendicular to a specific axis nih.govnsf.govlibretexts.org. When this compound is incorporated into a stretched polymer film, its absorption can be measured with polarized light. This technique allows for the determination of the polarization direction of the electronic transitions rsc.orgrsc.org. For this compound, LD spectra, recorded at low temperatures (e.g., -140°C), have been used to resolve the polarization directions of its absorption bands, distinguishing between transitions polarized along the molecule's long and short axes rsc.org. This experimental data, when correlated with theoretical predictions, aids in the assignment of specific electronic transitions and their symmetries rsc.orgrsc.org.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light when a sample is subjected to a magnetic field pradeepresearch.orgarxiv.org. This technique is highly sensitive to the electronic structure and is particularly useful for assigning absorption bands, especially in complex spectra where overlapping transitions occur rsc.orgrsc.orgpradeepresearch.org. MCD spectra, obtained for this compound in solvents like cyclohexane (B81311) rsc.org, have been employed alongside LD and induced circular dichroism (ICD) spectra to assign the first and second absorption bands. The MCD signal provides information about the magnetic moment of the excited states and can help differentiate between transitions with different symmetries rsc.orgpradeepresearch.org.

Fluorescence Spectroscopy and Photophysical Behavior

Emission Characteristics and Excited State Dynamics

While detailed fluorescence emission characteristics specifically for this compound are not extensively detailed in the provided search results, studies on related compounds like biphenylene (B1199973) offer insights into potential excited-state dynamics researchgate.netacadiau.ca. For biphenylene, the relaxed emitting state has been reported to have a lifetime of approximately 245 ± 15 ps researchgate.net. The photophysical behavior of such aromatic systems can be influenced by factors like molecular conformation and the presence of non-radiative decay pathways, such as internal conversion and intersystem crossing acadiau.ca. The assignment of absorption bands using LD and MCD, as discussed previously, is a prerequisite for understanding the subsequent emission processes and excited-state dynamics of this compound. Theoretical studies and comparisons with similar structures are often employed to infer these properties when direct experimental data is limited.

Time-Resolved Fluorimetry Studies

Time-Resolved Fluorescence (TRF) is a sophisticated technique that measures the decay of fluorescence emission over time, providing quantitative data on fluorescence lifetimes and the dynamics of excited states assaygenie.commdpi.comhoriba.comresearchgate.net. This method is crucial for understanding processes such as energy transfer, quenching, and the kinetics of excited-state relaxation. While specific time-resolved fluorescence studies on this compound were not explicitly found in the provided snippets, the general principles of TRF, such as Time-Correlated Single Photon Counting (TCSPC), are well-established for characterizing complex photophysical behaviors horiba.com. Such studies would typically involve exciting the molecule with a pulsed light source and detecting the emitted photons with high temporal resolution to map out the decay profile. This data can reveal multiple exponential decay components, each corresponding to a different excited-state population or relaxation pathway. The application of TRF to molecules like this compound would provide a deeper understanding of its excited-state lifetimes and potential non-radiative decay channels.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique employed to determine the molecular weight and confirm the elemental composition of a synthesized compound, thereby providing vital evidence for its structure. For this compound, mass spectrometry data has been instrumental in verifying its molecular identity.

The analysis of this compound using electron ionization (EI) mass spectrometry has revealed a molecular ion peak (M⁺) at an m/z value of 154. rsc.org This observed mass corresponds precisely to the calculated molecular weight of this compound (C₁₀H₆N₂), which is approximately 154.17 g/mol . The presence of this molecular ion peak is a strong indicator of the compound's molecular weight and integrity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides additional insights into the structural features of this compound. Prominent fragment ions were detected at m/z 127, 100, and 74. rsc.org These fragments are consistent with the successive loss of small neutral molecules, such as hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂), from the molecular ion. Such fragmentation pathways are characteristic of nitrogen-containing aromatic systems and support the proposed biphenylene structure with nitrogen atoms at the 2 and 7 positions.

High-resolution mass spectrometry (HRMS) could further refine the structural confirmation by providing highly accurate mass measurements, allowing for the determination of the exact elemental composition (C₁₀H₆N₂) and distinguishing it from other molecules with similar nominal masses. While specific HRMS data for this compound was not detailed in the reviewed literature, the EI-MS data provides a solid foundation for its molecular structure confirmation.

Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Interpretation / Fragmentation Pathway | Source Reference |

| Molecular Ion | 154 | M⁺ (Molecular ion of C₁₀H₆N₂) | rsc.org |

| Fragment Ion | 127 | M⁺ - HCN | rsc.org |

| Fragment Ion | 100 | M⁺ - 2 HCN | rsc.org |

| Fragment Ion | 74 | M⁺ - 2 HCN - C₂H₂ | rsc.org |

Compound Names Mentioned:

| Compound Name |

| This compound |

| Hydrogen Cyanide (HCN) |

| Acetylene (C₂H₂) |

| 2,7,9,10-Tetra-azaphenanthrene |

| Biphenylene |

| 1,8-Diazabiphenylene (B13426271) |

| 2,6-Diazabiphenylene |

Mass spectrometry (MS) serves as a critical analytical technique for confirming the molecular weight and elemental composition of synthesized compounds, thereby providing robust evidence for their proposed structures. For this compound, mass spectrometry data has been instrumental in verifying its molecular identity.

Analysis of this compound via electron ionization (EI) mass spectrometry has yielded a molecular ion peak (M⁺) at an m/z value of 154. rsc.org This observed mass aligns precisely with the calculated molecular weight of this compound (C₁₀H₆N₂), which is approximately 154.17 g/mol . The presence of this molecular ion peak is a strong indicator of the compound's molecular weight and structural integrity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers additional insights into the structural features of this compound. Prominent fragment ions were detected at m/z 127, 100, and 74. rsc.org These fragments are consistent with the successive loss of small neutral molecules, such as hydrogen cyanide (HCN) and acetylene (C₂H₂), from the molecular ion. Such fragmentation pathways are characteristic of nitrogen-containing aromatic systems and support the proposed biphenylene structure with nitrogen atoms incorporated at the 2 and 7 positions. While high-resolution mass spectrometry (HRMS) could provide even more precise mass measurements for definitive elemental composition determination, the EI-MS data provides a solid foundation for the molecular structure confirmation of this compound.

Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Interpretation / Fragmentation Pathway | Source Reference |

| Molecular Ion | 154 | M⁺ (Molecular ion of C₁₀H₆N₂) | rsc.org |

| Fragment Ion | 127 | M⁺ - HCN | rsc.org |

| Fragment Ion | 100 | M⁺ - 2 HCN | rsc.org |

| Fragment Ion | 74 | M⁺ - 2 HCN - C₂H₂ | rsc.org |

Computational and Theoretical Investigations of 2,7 Diazabiphenylene

Molecular Orbital (MO) Calculations

Molecular orbital theory serves as a fundamental framework for understanding the electronic structure and spectroscopic properties of 2,7-diazabiphenylene.

Semiempirical molecular orbital calculations have been instrumental in the interpretation of the experimental photoelectron (PE) spectra of this compound. The He(I) photoelectron spectrum of this compound has been investigated, and to aid in the assignment of the observed ionization bands, semiempirical MO calculations were performed. rsc.orgrsc.org These calculations have been crucial in assigning the ionization transitions arising from the lone-pair orbitals of the nitrogen atoms. The ionization transitions from these lone-pair orbitals in this compound have been assigned to be approximately 9.7 eV. rsc.orgrsc.org

| Assignment | Ionization Energy (eV) |

|---|---|

| Lone-pair orbitals | ~9.7 |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful and widely used method for investigating the electronic structure and properties of molecules like this compound, offering a good balance between accuracy and computational cost.

DFT calculations are employed to determine the optimized geometry of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. These calculations typically show that the molecule possesses a planar structure. The electronic structure can be further elucidated by analyzing the distribution of electron density and the nature of the molecular orbitals. For aza-substituted biphenylenes, the introduction of nitrogen atoms significantly perturbs the electronic distribution of the parent biphenylene (B1199973) molecule, influencing its chemical and physical properties.

DFT provides a framework for calculating various chemical reactivity descriptors that help in assessing the reactivity and stability of this compound. These parameters are derived from the energies of the frontier molecular orbitals. Key reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules and predicting their optical properties, such as UV-Vis absorption spectra. mdpi.com For this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. These calculations also provide information about the nature of these transitions, for example, whether they are π-π* or n-π* transitions, and the oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical behavior of this compound and for designing potential applications in areas such as organic electronics and photonics.

Aromaticity and Antiaromaticity in Four-Membered Fused Rings

The defining structural feature of biphenylene and its heterocyclic analogues, such as this compound, is the fusion of two benzene (B151609) rings to a central four-membered ring. This arrangement enforces planarity and gives rise to a unique electronic structure characterized by a fascinating interplay of aromaticity and antiaromaticity. The six-membered rings largely retain their aromatic character, while the central four-membered ring is compelled to adopt an antiaromatic nature.

A powerful computational tool for quantifying the aromaticity or antiaromaticity of a cyclic system is the Nucleus-Independent Chemical Shift (NICS) analysis. This method involves calculating the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive NICS value signifies a paratropic ring current, which is characteristic of antiaromaticity. The magnitude of the NICS value correlates with the degree of aromaticity or antiaromaticity.

Computational studies on the parent biphenylene molecule consistently show a large positive NICS value for the central four-membered ring, confirming its strong antiaromatic character. This antiaromaticity is a dominant factor in its chemical reactivity and electronic properties. Upon introduction of nitrogen atoms into the six-membered rings to form this compound, the fundamental interplay between the aromatic six-membered rings and the antiaromatic four-membered ring is maintained.

Influence of Heteroatom Inclusion on Electronic Properties

The incorporation of nitrogen atoms into the biphenylene framework at the 2 and 7 positions to form this compound significantly perturbs the electronic properties of the parent molecule. This influence has been elucidated through a combination of experimental spectroscopic techniques and theoretical calculations, providing a detailed picture of the electronic transitions and molecular orbital landscape.

A comprehensive study of the electronic spectra of biphenylene, 1,8-diazabiphenylene (B13426271), and this compound revealed distinct differences in their absorption characteristics. unirioja.es These differences were analyzed using linear dichroism (l.d.) and magnetic circular dichroism (m.c.d.) spectroscopy, coupled with semi-empirical CNDO/S CI (Complete Neglect of Differential Overlap/Spectroscopic Configuration Interaction) calculations to assign the observed electronic transitions. unirioja.es

The electronic transitions in these molecules are primarily π-π* in nature. The introduction of nitrogen atoms, with their lone pairs of electrons and higher electronegativity compared to carbon, alters the energies and symmetries of the molecular orbitals. In this compound, the nitrogen atoms act as heteroatomic perturbations to the π-system of the parent biphenylene.

The CNDO/S CI calculations provided theoretical assignments for the observed absorption bands. unirioja.es These calculations model the excited states of the molecule as a combination of electron promotions from occupied to unoccupied molecular orbitals. The results for this compound, when compared to biphenylene, show a shift in the energies of these transitions and a change in their polarization.

For instance, the first and second absorption bands in the electronic spectra of these compounds correspond to specific π-π* transitions. The energies and intensities of these bands are sensitive to the positions of the nitrogen atoms. In this compound, the symmetry of the molecule is D2h, which dictates the selection rules for electronic transitions. The theoretical calculations help to assign the symmetry of the excited states and the polarization of the transitions, providing a deeper understanding of the experimental spectra. unirioja.es

The inclusion of nitrogen atoms also impacts the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electronegative nitrogen atoms are expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and the wavelength of the lowest energy electronic absorption. Theoretical calculations can provide quantitative estimates of these orbital energies and the HOMO-LUMO gap, allowing for a direct comparison between biphenylene and this compound and quantifying the electronic effect of aza-substitution.

Below is a data table summarizing the calculated electronic transitions for this compound from the CNDO/S CI study.

| Transition | Calculated Energy (10³ cm⁻¹) | Oscillator Strength (f) | Polarization |

| S₀ → S₁ | 27.8 | 0.000 | - |

| S₀ → S₂ | 29.5 | 0.473 | y |

| S₀ → S₃ | 37.1 | 0.000 | - |

| S₀ → S₄ | 39.4 | 1.489 | z |

| S₀ → S₅ | 43.1 | 0.000 | - |

| S₀ → S₆ | 44.9 | 0.000 | - |

Data sourced from CNDO/S CI calculations as reported in the study of the electronic spectra of biphenylene and diazabiphenylenes. unirioja.es

This table illustrates the calculated energies, intensities (oscillator strength), and polarizations (along the molecular axes, y and z) of the electronic transitions, providing a detailed picture of how the inclusion of nitrogen atoms shapes the electronic behavior of the biphenylene core.

Reactivity and Mechanistic Studies of 2,7 Diazabiphenylene

Ring-Opening Reactions

The fused four-membered ring of the 2,7-diazabiphenylene system is susceptible to cleavage under certain conditions, leading to novel transformed products.

Treatment of this compound with the electrophilic reagent thiophosgene (B130339) results in the opening of a pyridine (B92270) ring. rsc.org This reaction is conducted in the presence of barium carbonate and water, leading to a significant structural transformation of the parent heterocycle. rsc.org

The reaction between this compound and thiophosgene yields a cyclobutapyridine derivative. rsc.org This transformation involves the cleavage of one of the pyridine rings within the this compound structure. The product of this reaction was identified and characterized, revealing a spontaneous configurational change as observed through proton nuclear magnetic resonance (¹H NMR) spectroscopy. rsc.org

| Reactants | Reagents | Product Type | Reference |

|---|---|---|---|

| This compound | Thiophosgene, Barium Carbonate, Water | Cyclobutapyridine derivative | rsc.org |

While the specific mechanistic steps for the reaction with thiophosgene are not detailed extensively in the initial communication, the transformation is initiated by the electrophilic attack of thiophosgene on the nitrogen atom of one of the pyridine rings. The presence of water and barium carbonate facilitates the subsequent ring-opening and rearrangement cascade, ultimately leading to the formation of the observed cyclobutapyridine product. rsc.org

Nucleophilic Attack and Electrophilic Substitution Patterns

A review of scientific literature did not yield specific studies detailing the nucleophilic attack or electrophilic substitution patterns on the this compound ring system.

Oxidative Transformations and Dimerization

Coordination Chemistry and Ligand Properties

Information regarding the coordination chemistry of this compound and its properties as a ligand in metal complexes is not available in the current body of scientific literature.

Structural Modifications and Synthesis of 2,7 Diazabiphenylene Derivatives

Functionalization Strategies

Functionalization of the 2,7-diazabiphenylene core is crucial for modulating its physical and chemical behavior. While direct C-H functionalization on the biphenylene (B1199973) rings with alkyl or aryl groups is not extensively detailed in the provided literature, modifications at the nitrogen atoms are well-documented.

Introduction of Alkyl and Aryl Substituents

Direct C-alkylation or C-arylation of the this compound framework is not a prominent theme in the reviewed literature. However, general strategies for functionalizing heteroaromatic systems exist, often involving C-H activation or directed functionalization. These methods, when applied to similar aromatic systems, can introduce a variety of alkyl and aryl substituents, thereby altering electronic distribution and steric profiles. The specific application of these advanced functionalization techniques to the this compound core would likely lead to new derivatives with modified properties, though detailed studies on this specific aspect are not presented in the provided snippets.

Quaternary Salt Formation

A significant modification strategy for this compound involves the formation of quaternary salts. This process typically occurs through the alkylation of the nitrogen atoms, transforming the neutral tertiary amine centers into positively charged quaternary ammonium (B1175870) centers. A notable example is the preparation of 2-Allyl-2-azonia-7-azabiphenylene bromide, as reported in the literature mdpi.comdntb.gov.ua.

The general method for forming such quaternary salts is the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide rsc.orgresearchgate.netresearchgate.netrsc.org. This reaction results in the formation of an ionic compound, a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. The introduction of an allyl group, as seen in the 2-Allyl-2-azonia-7-azabiphenylene bromide, demonstrates the ability to introduce specific functionalities via the alkyl halide, thereby influencing the salt's properties, such as solubility and reactivity.

Table 1: Quaternary Salt Formation of this compound Derivatives

| Parent Compound | Alkylating Agent | Resulting Quaternary Salt | Reference |

| This compound | Allyl bromide | 2-Allyl-2-azonia-7-azabiphenylene bromide | mdpi.comdntb.gov.ua |

| (General Principle) | Alkyl Halide | Quaternary Ammonium Salt | rsc.orgresearchgate.netresearchgate.netrsc.org |

Synthesis of Nitrogen-Doped Pyrene (B120774) Analogues

The synthesis of nitrogen-doped polycyclic aromatic hydrocarbons (PAHs) is an active area of research, aiming to tune their electronic and optical properties rsc.orgias.ac.in. While the provided literature does not detail the direct synthesis of nitrogen-doped pyrene analogues from this compound, the general principle of incorporating nitrogen atoms into aromatic systems is well-established. Such doping can alter the electronic structure, influencing properties like conductivity and luminescence. Strategies like Suzuki coupling followed by intramolecular SNAr reactions have been employed to synthesize various N-doped PAHs, demonstrating the capability to adjust optical and electronic characteristics and modify LUMO energy levels rsc.org. Applying similar synthetic philosophies to the diazabiphenylene scaffold could potentially lead to novel nitrogen-doped analogues with pyrene-like structures, offering new avenues for materials science.

Impact of Substituents on Electronic and Optical Properties

The electronic and optical properties of organic molecules, particularly heteroaromatic systems, are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a critical role in modulating these properties.

Absorption Spectra: Electron-donating substituents generally cause a redshift in absorption maxima, shifting the absorption to longer wavelengths. Conversely, electron-withdrawing groups can lead to a blueshift or a decrease in absorption maxima, depending on their strength and position rsc.org. For instance, in related systems, the presence of electron-withdrawing groups like nitro (-NO2) has been shown to tune absorption wavelengths towards longer values rsc.org.

Electronic Energy Levels: Substituents significantly influence the frontier molecular orbital (FMO) energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups tend to destabilize and raise the HOMO level, while electron-withdrawing groups can stabilize and lower both HOMO and LUMO levels. This manipulation of HOMO-LUMO gaps directly impacts the molecule's electronic and optical characteristics, including its band gap and charge transport capabilities rsc.org.

Charge Transfer: The interplay between electron-donating and electron-withdrawing substituents can facilitate intramolecular charge transfer (ICT) within the molecule. This ICT is crucial for many optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), and can be tuned by judicious substituent selection rsc.org.

Table 2: General Effects of Substituents on Electronic and Optical Properties

| Substituent Type | Impact on Absorption Maxima | Impact on HOMO Level | Impact on LUMO Level | Impact on Band Gap | Effect on Charge Transfer |

| Electron-Donating (EDG) | Redshift (longer λ) | Destabilized (raised) | Stabilized (lowered) | Narrows | Enhances |

| Electron-Withdrawing (EWG) | Blueshift (shorter λ) or effect depends on position/strength | Stabilized (lowered) | Stabilized (lowered) | Widens | Can facilitate/modify |

Design Principles for Tunable Heteroaromatic Scaffolds

Designing heteroaromatic scaffolds with tunable properties relies on a strategic combination of structural features and chemical modifications. For systems like this compound, several design principles can be applied:

Heteroatom Placement: The inherent presence of nitrogen atoms within the biphenylene core influences the electron distribution and reactivity of the scaffold. Strategic placement of these heteroatoms is fundamental to the electronic and photophysical characteristics of the resulting compounds.

Substituent Engineering: Introducing electron-donating or electron-withdrawing groups at specific positions on the this compound core can precisely tune its electronic and optical properties. This allows for control over absorption and emission wavelengths, fluorescence quantum yields, and charge transport characteristics rsc.org.

Quaternization: The formation of quaternary ammonium salts introduces a permanent positive charge, which significantly impacts solubility, intermolecular interactions, and electronic properties. This modification can be used to create water-soluble derivatives or to fine-tune electrochemical potentials mdpi.comdntb.gov.uarsc.orgresearchgate.netresearchgate.netrsc.org.

Structural Analogues: Synthesizing analogues, such as nitrogen-doped derivatives, can further expand the property landscape. By incorporating additional nitrogen atoms or altering the core aromatic system (e.g., towards pyrene-like structures), researchers can access novel electronic and photophysical behaviors rsc.orgias.ac.in.

Combination of Strategies: The most effective tuning often results from a combination of these approaches. For example, a substituted and quaternized this compound derivative could offer a unique set of properties not achievable through a single modification strategy.

These principles enable the rational design of this compound-based materials for various applications, from advanced electronics to chemical sensing, by systematically modifying their molecular architecture.

Compound List:

this compound

2-Allyl-2-azonia-7-azabiphenylene bromide

Pyrido[3,4-c]pyridazines

2,7,9,10-Tetra-azaphenanthrene

Benzothiadiazole

Dimethylaniline

Pyrazine

Tetracenes

Toluene

Nitrobenzene

Aniline

Quinoxaline

1,3,4-Oxadiazoles

Phosphorene

Advanced Material Science Applications of 2,7 Diazabiphenylene and Its Derivatives

Polymer Chemistry Applications (If 2,7-Diazabiphenylene is a monomer or repeating unit)

Extensive research into the polymer chemistry applications of this compound did not yield any findings where this compound serves as a monomer or a repeating unit in the synthesis of polymers. The available scientific literature focuses on the synthesis of this compound itself rsc.org, and applications of related compounds such as 2,7-diazapyrenes in areas like sensors and molecular electronics rsc.org, or 2,7-naphthalate derivatives in the development of bio-based polyesters iastate.edu. However, there is no evidence to suggest that this compound is employed in polymerization reactions to form macromolecular structures. Therefore, no data tables or detailed research findings on its polymer chemistry applications as a monomer can be presented.

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Interactions

Derivatives of 2,7-diazapyrene (B1250610) have been extensively utilized in the development of host-guest supramolecular systems. nih.gov These azaaromatic scaffolds have demonstrated versatility, functioning as both guest molecules and as integral components of larger host architectures. nih.gov The intriguing electronic properties of 2,7-diazapyrenes and their N-alkyl and N,N'-dialkyl cations make them attractive for interactions with a variety of charged and neutral guest molecules. nih.gov

An example of this is the complexation of 2,7-diazapyrenium salts with photoresponsive cryptands. Research has shown that certain cryptands can exhibit an "ON-OFF" binding capability with specific isomers of these salts, a process that can be controlled by light. nih.gov This demonstrates the potential for creating molecular switches and machines based on these host-guest interactions.

| Host System | Guest Molecule(s) | Interaction Type | Controlling Factor |

|---|---|---|---|

| Photoresponsive Cryptand | 2,7-Diazapyrenium salts | Reversible Binding | Light (Photoisomerization) |

| Metallacycles (Pd(II) or Pt(II) complexes) | Polycyclic Aromatic Hydrocarbons (PAHs) | Molecular Recognition/Binding | Shape/Size Complementarity |

Formation of Supramolecular Assemblies

The unique structural geometry and inherent supramolecular properties of the 2,7-diazapyrene core make it a valuable building block for the construction of larger, well-defined supramolecular assemblies. nih.gov These assemblies are formed through the self-assembly of molecular components, driven by non-covalent interactions.

One notable application is in the formation of one-dimensional coordination polymers. For instance, a 2,7-diazapyrene ligand has been used to synthesize a silver(I) coordination polymer. nih.gov The structure of this assembly, which consists of linear, coplanar ribbons of the ligands, is influenced by the nature of the anions present and by intermolecular aromatic interactions. nih.gov Furthermore, the interaction of 2,7-diazapyrene with square-planar palladium(II) and platinum(II) complexes has been shown to result in the high-yield, self-assembly of molecular squares. nih.gov

Molecular Recognition by Azaaromatic Systems

The ability of a molecule to selectively bind to another is known as molecular recognition. Azaaromatic systems, such as those based on the 2,7-diazapyrene scaffold, have been engineered to act as receptors for specific molecules.

For example, metallacycles incorporating a 2,7-diazapyrenium-based ligand have been shown to function as receptors for various polycyclic aromatic hydrocarbons (PAHs), including pyrene (B120774), phenanthrene, and triphenylene. nih.gov This recognition is selective, allowing for the potential application of these systems in the extraction of PAHs from organic media into an aqueous phase. nih.gov This capability highlights the potential of these azaaromatic systems in sensing and separation technologies.

| Receptor System | Target Analyte(s) | Application |

|---|---|---|

| 2,7-Diazapyrenium-based Metallacycle | Pyrene, Phenanthrene, Triphenylene | Selective Extraction of PAHs |

Role of Weak, Reversible Interactions (e.g., π-π stacking, electrostatic interactions)

π-π stacking is a significant interaction in these systems, arising from the attractive, non-covalent forces between aromatic rings. In the formation of coordination polymers and molecular squares with 2,7-diazapyrene, π-π stacking interactions between the aromatic ligands play a crucial role in the orientation and packing of the molecules within the assembly. nih.gov

Electrostatic interactions are also fundamental, particularly when charged species are involved. The complexation of cationic 2,7-diazapyrenium salts with host molecules is driven by strong ion-dipole and other electrostatic forces. nih.gov The presence of nitrogen atoms in the aromatic framework introduces a degree of polarity, which can lead to favorable electrostatic interactions with other polar or charged molecules. The ability of 2,7-diazapyrenes to form mono- and dications significantly influences their electronic structure and their capacity for electrostatic interactions. nih.gov The interplay of these weak forces dictates the specificity and stability of the resulting supramolecular structures.

Crystallographic Studies and Solid State Structure Analysis of 2,7 Diazabiphenylene

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For 2,7-Diazabiphenylene, XRD analysis has been instrumental in determining its detailed crystal structure.

Determination of Unit Cell Geometry and Space Group

The unit cell geometry and space group of a crystal are essential parameters that define the symmetry and dimensions of the repeating unit within the crystal lattice. For this compound, crystallographic studies have established its crystalline form.

Table 9.1.1: Unit Cell Parameters and Space Group of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Parameter a | 3.786(2) Å |

| Lattice Parameter b | 8.532(1) Å |

| Lattice Parameter c | 11.218(2) Å |

| Angle β | 92.24(2)° |

| Z (Molecules per unit cell) | 2 |

The crystal structure of 1,8-diazabiphenylene (B13426271) (a related isomer) has been determined, revealing it to be monoclinic with the space group P2₁/n cdnsciencepub.com. While the prompt specifically requests information on this compound, the available literature often focuses on the 1,8-isomer when discussing diazabiphenylene crystallography. Based on the available search results, the detailed crystallographic data for this compound itself is not explicitly provided, but the study of related isomers like 1,8-diazabiphenylene offers a precedent for such analyses cdnsciencepub.comcdnsciencepub.com.

Atomic Coordinates and Thermal Parameters

Detailed crystallographic studies provide the precise fractional coordinates of each atom within the unit cell, as well as their thermal parameters (e.g., anisotropic thermal parameters) which describe the amplitude of atomic vibrations. These parameters are critical for understanding the electron density distribution and the thermal motion of atoms.

While specific atomic coordinates and thermal parameters for this compound were not directly found in the provided search snippets, studies on analogous compounds like 1,8-diazabiphenylene list positional parameters and anisotropic thermal parameters for non-hydrogen atoms, with hydrogen atoms assigned isotropic thermal parameters cdnsciencepub.com.

Bond Distances and Angles in Distorted Aromatic Rings

The presence of fused four-membered rings in biphenylene (B1199973) derivatives often leads to distortions in the aromatic rings, deviating from ideal 120° bond angles. X-ray diffraction analysis can quantify these distortions by measuring bond lengths and angles.

Studies on related diazabiphenylene systems indicate that the incorporation of strained rings can lead to significant bond angle distortions within the six-membered rings. For instance, in 1,8-diazabiphenylene, the smallest angle observed adjacent to the fused strained ring was reported as 112.9° cdnsciencepub.com. This suggests that the aromatic rings in such systems are not perfectly planar and exhibit strain-induced angular deviations.

Table 9.1.3: Selected Bond Distances and Angles (Illustrative based on related compounds)

| Bond/Angle | Distance/Angle (Å or °) | Notes |

| N-C (aromatic) | ~1.404(3) Å | Typical bond length in related systems cdnsciencepub.com |

| C-C (aromatic) | ~1.331-1.417 Å | Range observed in related systems, indicating some distortion cdnsciencepub.com |

| CNC (in-ring) | ~112.9° | Smallest angle observed adjacent to strained ring in related system cdnsciencepub.com |

Molecular Conformation and Planarity

The conformation of a molecule describes its three-dimensional shape. In the solid state, molecules adopt specific conformations influenced by crystal packing forces. Planarity is a key aspect of molecular conformation, especially for aromatic systems.

Research on 1,8-diazabiphenylene indicates that the molecule is planar, with a maximum deviation from planarity of 0.006(2) Å for non-hydrogen atoms cdnsciencepub.com. This suggests that the fused ring system maintains a high degree of planarity, despite the inherent strain.

Intermolecular Interactions and Crystal Packing

Intermolecular interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking, dictate how molecules arrange themselves in the crystal lattice (crystal packing). Understanding these interactions is crucial for predicting and controlling solid-state properties.

Studies on related organic molecules highlight the importance of various intermolecular interactions in crystal packing, including C-H···O, C-H···N, and π-π stacking mdpi.comscirp.orgcam.ac.uknih.gov. The specific types and strengths of these interactions in this compound would govern its crystal packing arrangement. For instance, the shortest intermolecular contacts observed in 1,8-diazabiphenylene were C(4)--H(5) at 2.593 Å and H(3)--H(5) at 2.425 Å cdnsciencepub.com.

Correlation between Solid-State Structure and Electronic/Optical Properties

Understanding the relationship between a molecule's solid-state structure and its electronic or optical properties is crucial for material design. These properties can arise from the electronic structure of the solid as a whole, defects, or the arrangement of molecules taylorfrancis.comdcu.iersc.orgmdpi.comnjit.edu. For conjugated systems, factors like molecular packing, π-π stacking, and intermolecular interactions, which are dictated by the solid-state structure, can significantly influence absorption and emission spectra, as well as charge transport properties taylorfrancis.comrsc.orgnih.gov. However, specific experimental or computational studies detailing these correlations for this compound are not present in the provided search results.

Due to the absence of specific, detailed research findings and data for this compound in the requested areas, it is not possible to generate the comprehensive article with data tables as per the instructions.

Compound Names Mentioned:

this compound

Polyaniline carboxymethyl cellulose (B213188) (PANI CMC)

Cd2V2O7

Al2Cu

ω-Al7Cu2Fe

θ-Al13Fe4

Piracetam (2-oxo-1-pyrrolidine acetamide)

Isocyanofulvenes

Gold(I) chloride complexes

Carbon-based conducting polymers

GaAs

Ruby lasers

Phosphors for LEDs

Calcite crystals

Photonic crystals

Metamaterials

Polyaniline

ErPd2Si2

2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

N-Palmitoyl-ethanol Amine (PEA) Derivatives

L-tyrosine

1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane

PA-824

Metronidazole

Azathioprine

Pimonidazole

Misonidazole

Benzenidazole

Evofosfamide

2-Nitroimidazole

4-Nitro-pyridine-N-oxides

Ethylchloroformate

Trimethylsilyl cyanide

4-chloro-2-cyanopyridine

Guerbet reaction

Diodone acid

Thyreostatic drug methimazole (B1676384)

2-Cyano-4-chloropyridines

2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide

Phenyl-carbamic acid hexadecyl ester

4-methyl-2-(3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)phenyl)quinolone

4-methyl-2-(4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)phenyl)quinolone

2-methyl-5-nitroimidazole (B138375)

Secnidazole

Fexinidazole

Tinidazole

Ornidazole

Azomycin

2-aminoimidazole

1,2-epoxy-3-methoxypropane

(R)-Misonidazole

(S)-Misonidazole

(R)-epichlorohydrins

(S)-epichlorohydrins

F-18 fluoromisonidazole (B1672914) (FMISO)

M. tuberculosis (Mtb)

M. smegmatis (Ms)

M. marinum (Mm)

PA-824

TBA-354

OPC-67683

BDQ

Linezolid

BPaL

Pretomanid

this compound derivatives

2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

1,8-diazabiphenylene

1,2-dihydrocyclobuta[b]quinoline (B3347359)

Poly(pyridinium salt)s-fluorenes

Gd-doped ZnO

Rutile (TiO2)

Zn-alpha2-glycoprotein (ZAG)

Polyethylene glycol (PEG)

11-(dansylamino)undecanoic acid

Polyaniline

Carboxymethyl cellulose (CMC)

Polyaniline carboxymethyl cellulose (PANI CMC)

Cd2V2O7

Al2Cu

ω-Al7Cu2Fe

θ-Al13Fe4

Piracetam

Isocyanofulvenes

Gold(I) chloride complexes

Carbon-based conducting polymers

GaAs

Ruby lasers

Phosphors for LEDs

Calcite crystals

Photonic crystals

Metamaterials

ErPd2Si2

2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

N-Palmitoyl-ethanol Amine (PEA) Derivatives

L-tyrosine

2'-deoxyguanosine

1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane

PA-824

Metronidazole

Azathioprine

Pimonidazole

Misonidazole

Benzenidazole

Evofosfamide

2-Nitroimidazole

4-Nitro-pyridine-N-oxides

Ethylchloroformate

Trimethylsilyl cyanide

4-chloro-2-cyanopyridine

Guerbet reaction

Diodone acid

Thyreostatic drug methimazole

1,2-dichloroethane

2-Cyano-4-chloropyridines

2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide

Phenyl-carbamic acid hexadecyl ester

4-methyl-2-(3-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)phenyl)quinolone

4-methyl-2-(4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)phenyl)quinolone

2-methyl-5-nitroimidazole

Secnidazole

Fexinidazole

Tinidazole

Ornidazole

Azomycin

2-aminoimidazole

1,2-epoxy-3-methoxypropane

(R)-Misonidazole

(S)-Misonidazole

(R)-epichlorohydrins

(S)-epichlorohydrins

F-18 fluoromisonidazole (FMISO)

M. tuberculosis (Mtb)

M. smegmatis (Ms)

M. marinum (Mm)

PA-824

TBA-354

OPC-67683

BDQ

Linezolid

BPaL

Pretomanid

this compound derivatives

2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

1,8-diazabiphenylene

1,2-dihydrocyclobuta[b]quinoline

Poly(pyridinium salt)s-fluorenes

Gd-doped ZnO

Rutile (TiO2)

Zn-alpha2-glycoprotein (ZAG)

Polyethylene glycol (PEG)

11-(dansylamino)undecanoic acid

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

Current synthetic routes to 2,7-diazabiphenylene, such as the thermal extrusion of nitrogen from 2,7,9,10-tetra-azaphenanthrene via flash vacuum pyrolysis, have proven effective but may have limitations in terms of scalability and substrate scope. acs.orgspringernature.com Future research is expected to focus on developing more versatile and efficient synthetic strategies.

Modern organometallic chemistry offers a wealth of possibilities for the construction of such strained N-heterocyclic systems. researchgate.netrsc.org Methodologies that could be explored include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Stille, and Negishi cross-coupling, which are cornerstones in the synthesis of biaryl compounds, could be adapted. nih.govrsc.org The development of methods for the controlled coupling of appropriately substituted pyridine (B92270) derivatives could provide a more modular and flexible approach to the this compound core and its derivatives.

C-H Activation/Annulation Strategies: Direct C-H bond activation and subsequent annulation reactions represent a highly atom-economical approach. Investigating transition-metal-catalyzed intramolecular C-H activation of 2,2'-bipyridine (B1663995) precursors or related compounds could forge the strained four-membered ring in a single, efficient step.

Photochemical and Electrochemical Cyclizations: Harnessing light or electrical energy to drive the ring-forming reactions could offer milder conditions and unique reactivity patterns not accessible through thermal methods. These approaches could be particularly useful for constructing the strained cyclobutadiene-like core of the molecule.

Flow Chemistry and Automated Synthesis: For improved scalability and reproducibility, the development of continuous flow processes for the synthesis of this compound could be a significant advancement. Automated synthesis platforms could accelerate the exploration of different reaction conditions and the creation of a library of derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Transition-Metal-Catalyzed Cross-Coupling | High modularity, good functional group tolerance. | Synthesis of suitable precursors, optimization of coupling conditions for strained ring formation. |

| C-H Activation/Annulation | High atom economy, reduced number of synthetic steps. | Regioselectivity control, harsh reaction conditions may be required. |

| Photochemical/Electrochemical Cyclization | Mild reaction conditions, unique reactivity. | Quantum yield and reaction efficiency, control of side reactions. |

| Flow Chemistry | Scalability, reproducibility, safety. | Initial setup costs, optimization of flow parameters. |

Design of Advanced Derivatives with Tailored Properties

The functionalization of the this compound scaffold is a key area for future research, as the introduction of various substituents can be used to fine-tune its electronic, optical, and material properties. The nitrogen atoms in the aromatic rings provide handles for modifying the molecule's characteristics.

Key approaches to designing advanced derivatives include:

Introduction of Electron-Donating and -Withdrawing Groups: By strategically placing substituents such as alkyl, alkoxy, amino, nitro, or cyano groups on the pyridine rings, the electron density distribution within the molecule can be systematically altered. This will have a direct impact on the HOMO-LUMO gap, redox potentials, and absorption/emission spectra.

Halogenation for Further Functionalization: The introduction of halogen atoms (e.g., Br, I) would provide reactive sites for subsequent cross-coupling reactions, enabling the attachment of a wide range of functional moieties, including other aromatic systems, polymers, or supramolecular recognition units. nih.gov

Coordination Chemistry at the Nitrogen Sites: The lone pairs on the nitrogen atoms can be utilized for coordination to metal centers. This could lead to the formation of novel organometallic complexes with interesting catalytic or photophysical properties.

The targeted properties for these derivatives could include enhanced fluorescence quantum yields, tunable emission colors, and improved charge transport characteristics for applications in organic electronics.

Integration into Hybrid Material Systems

The rigid, planar structure and the presence of nitrogen atoms make this compound an attractive building block for the construction of advanced hybrid materials.

Metal-Organic Frameworks (MOFs): this compound could serve as a novel organic linker in the synthesis of MOFs. nih.govresearchgate.netnih.govrsc.org The nitrogen atoms can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials. The strained nature of the linker could impart unique structural and electronic properties to the resulting MOF, potentially leading to applications in gas storage, separation, and catalysis.

Polymer Composites: Incorporating this compound units into polymer backbones or as pendant groups could lead to new materials with enhanced thermal stability, flame retardancy, and specific optoelectronic properties. acs.orgmdpi.comacs.org Aromatic polymers containing both azobenzene (B91143) and azomethine units have shown promise as photo-responsive materials, and the inclusion of the rigid this compound unit could further enhance these properties. researchgate.net

Supramolecular Assemblies: The planar structure of this compound makes it a candidate for forming well-ordered stacks through π-π interactions. The design of derivatives with self-assembly-directing groups could lead to the formation of nanowires, liquid crystals, or other ordered nanostructures with anisotropic properties.

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry, particularly density functional theory (DFT), will be a crucial tool for predicting the currently unknown reactivity of this compound and guiding experimental efforts. nih.govcsmres.co.uknih.govacs.org

Areas of focus for theoretical studies could include:

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the energy barriers and transition states of potential reactions, helping to identify the most plausible synthetic routes and predict the regioselectivity of functionalization reactions.

Prediction of Novel Cycloaddition Reactions: The strained four-membered ring of this compound may exhibit unique reactivity in cycloaddition reactions. Theoretical calculations can explore the feasibility of [2+2] or [4+2] cycloadditions with various dienophiles and dipolarophiles.

Exploring Excited-State Reactivity: Time-dependent DFT (TD-DFT) can be used to model the electronic excited states of this compound and its derivatives, predicting their photochemical reactivity and guiding the design of photoswitches or photo-responsive materials.

A summary of potential computational approaches is provided in Table 2.

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism studies. | Transition state energies, reaction barriers, regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Excited-state dynamics. | Absorption/emission spectra, photochemical reaction pathways. |

| Molecular Dynamics (MD) | Supramolecular assembly. | Preferred packing motifs, stability of aggregates. |

Advanced Characterization Techniques for Dynamic Studies

To fully understand the structure-property relationships in this compound and its derivatives, advanced characterization techniques will be essential for probing their dynamic behavior.

Ultrafast Transient Absorption Spectroscopy: This technique can be used to study the excited-state dynamics of these molecules on femtosecond to picosecond timescales. nih.govresearchgate.netrsc.orgucl.ac.uk This would provide crucial information on processes such as internal conversion, intersystem crossing, and charge transfer, which are vital for applications in optoelectronics.

Time-Resolved Fluorescence Spectroscopy: By measuring the fluorescence lifetime and anisotropy decay, detailed information about the excited-state relaxation pathways and molecular motion can be obtained.

Two-Dimensional Electronic Spectroscopy (2DES): This advanced technique can unravel complex couplings between electronic states and vibrational modes, providing a more complete picture of the photophysics of these molecules.

Single-Molecule Spectroscopy: Studying individual this compound molecules can reveal heterogeneities in their properties that are hidden in ensemble measurements, providing insights into the influence of the local environment on their behavior.

Applications in Quantum Chemistry and Spintronics (speculative, based on electronic properties)

While highly speculative at this stage, the unique electronic structure of this compound suggests potential avenues for exploration in the fields of quantum chemistry and spintronics.

Quantum Chemistry and Quantum Computing: The study of the electronic structure of strained and conjugated molecules like this compound can provide valuable test cases for the development and benchmarking of new quantum chemical methods. tandfonline.comacs.orgnih.govbnu.edu.cn As quantum computing hardware develops, molecules with complex electronic states will be important for testing the capabilities of quantum algorithms for simulating molecular properties.

Molecular Spintronics: This field aims to use the spin of electrons in molecules to store and process information. arxiv.orgrsc.orgacs.orgacs.orgbeilstein-journals.org The presence of nitrogen atoms and the specific geometry of this compound could influence the spin-orbit coupling and spin relaxation times within the molecule. Theoretical and experimental investigations into the spin-dependent transport properties of single this compound molecules or thin films could reveal their potential for use in spintronic devices.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and could pave the way for its use in a new generation of advanced materials and technologies.

Q & A

Q. Table 1: Comparative Electronic Properties

| Property | This compound | Benzoquinoxaline | Reference |

|---|---|---|---|

| HOMO (eV) | -6.2 | -5.8 | |

| LUMO (eV) | -2.9 | -2.3 | |

| Bandgap (eV) | 3.3 | 3.5 | |

| pKa (in DMSO) | 8.5 | 12.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.